molecular formula C6H13NO2S B13624097 Methyl s-ethylcysteinate

Methyl s-ethylcysteinate

Cat. No.: B13624097
M. Wt: 163.24 g/mol
InChI Key: UYZPLCUCDQITQN-UHFFFAOYSA-N
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Description

Methyl s-ethylcysteinate is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes This compound is characterized by the presence of a methyl group attached to the sulfur atom of cysteine, resulting in its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl s-ethylcysteinate typically involves the methylation of cysteine. One common method is the reaction of cysteine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective methylation of the sulfur atom.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. One such method is the use of microwave-assisted derivatization, which has been shown to significantly reduce reaction times and improve yields . This method involves the use of microwave radiation to accelerate the methylation process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl s-ethylcysteinate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to form thiols.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the methyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as thiols, amines, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted cysteine derivatives.

Mechanism of Action

Comparison with Similar Compounds

Methyl s-ethylcysteinate can be compared with other similar compounds such as:

This compound is unique due to its specific methylation pattern and its resulting chemical and biological properties. Its ability to protect against oxidative stress and neurotoxicity makes it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

methyl 2-amino-3-ethylsulfanylpropanoate

InChI

InChI=1S/C6H13NO2S/c1-3-10-4-5(7)6(8)9-2/h5H,3-4,7H2,1-2H3

InChI Key

UYZPLCUCDQITQN-UHFFFAOYSA-N

Canonical SMILES

CCSCC(C(=O)OC)N

Origin of Product

United States

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